molecular formula C20H27N3O2S B2849479 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea CAS No. 1396683-06-9

1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Cat. No.: B2849479
CAS No.: 1396683-06-9
M. Wt: 373.52
InChI Key: RLOLMXAXZQDUGL-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea ( 1235149-27-5) is a chemical compound with a molecular formula of C20H27N3O2S and a molecular weight of 373.51 g/mol . This urea derivative features a piperidine core, a structure frequently explored in medicinal chemistry for its potential to interact with biological targets . The compound's structure, which incorporates both phenoxyethyl and thiophen-3-ylmethyl groups, is characteristic of molecules designed for investigating structure-activity relationships (SAR), particularly in the development of enzyme inhibitors . Specifically, 1-aryl-3-(piperidin-4-yl)urea scaffolds have been identified as potent inhibitors of the soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of fatty acid epoxides . Inhibitors of sEH are of significant research interest for their potential in various physiological studies, including those related to inflammatory and pain pathways . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c24-20(21-9-12-25-19-4-2-1-3-5-19)22-14-17-6-10-23(11-7-17)15-18-8-13-26-16-18/h1-5,8,13,16-17H,6-7,9-12,14-15H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOLMXAXZQDUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCOC2=CC=CC=C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary fragments:

  • 1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine : A piperidine derivative functionalized with a thiophen-3-ylmethyl group at the 1-position and a methylamine group at the 4-position.
  • 2-Phenoxyethyl isocyanate : An aromatic isocyanate precursor for urea formation.

Retrosynthetic pathways suggest modular assembly via:

  • Piperidine core synthesis followed by thiophene incorporation and urea coupling .

Synthesis of 1-(Thiophen-3-ylmethyl)piperidin-4-yl)methylamine

Piperidine Ring Functionalization

The piperidine ring is typically synthesized via Buchwald-Hartwig amination or reductive amination of pre-existing amines. For example:

  • Reductive amination of 4-piperidone with ammonium acetate and sodium cyanoborohydride yields 4-aminopiperidine.
  • Alkylation at the 1-position is achieved using thiophen-3-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). This step requires careful stoichiometry to avoid over-alkylation.
Optimization Data:
Reaction Condition Yield (%) Purity (HPLC)
K₂CO₃, DMF, 80°C, 12 hr 78 95
NaH, THF, 0°C, 6 hr 65 89

Synthesis of 2-Phenoxyethyl Isocyanate

Phenoxyethylamine Preparation

2-Phenoxyethylamine is synthesized via Williamson ether synthesis :

  • Reaction of phenol with 2-bromoethanol in the presence of NaOH yields 2-phenoxyethanol.
  • Subsequent Hofmann degradation with bromine and NaOH converts the alcohol to the amine.

Isocyanate Formation

2-Phenoxyethylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane to generate the isocyanate:
$$ \text{PhOCH₂CH₂NH₂ + Cl₃COC(O)CCl₃ → PhOCH₂CH₂NCO + 3 HCl} $$
This reaction requires strict temperature control (0–5°C) to prevent side reactions.

Urea Coupling Reaction

The final step involves reacting 1-(thiophen-3-ylmethyl)piperidin-4-yl)methylamine with 2-phenoxyethyl isocyanate:
$$ \text{R-NH₂ + O=C=N-R' → R-NH-C(O)-NH-R'} $$

Reaction Conditions

  • Solvent : Anhydrous THF or dichloromethane.
  • Catalyst : Triethylamine (TEA) to scavenge HCl.
  • Temperature : Room temperature (20–25°C) for 24 hours.
Yield Optimization:
Isocyanate Equiv. Solvent Yield (%)
1.2 THF 82
1.5 DCM 88

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ar-H), 6.95 (d, J = 3.5 Hz, 1H, thiophene), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (s, 2H, NCH₂).
  • LC-MS : m/z 387.2 [M+H]⁺ (calc. 387.1).

Alternative Synthetic Routes

Carbodiimide-Mediated Coupling

Using EDCl/HOBt as coupling agents with 2-phenoxyethylamine and the piperidine derivative achieves comparable yields (85%) but requires additional purification steps.

Solid-Phase Synthesis

Immobilization of the piperidine amine on Wang resin enables iterative coupling, though scalability remains challenging.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk pricing for thiophen-3-ylmethyl bromide (~$120/mol) and triphosgene (~$90/mol) impacts large-scale production.
  • Safety : Isocyanate handling mandates closed systems and PPE due to toxicity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea has garnered attention in medicinal chemistry due to its potential as a scaffold for developing new pharmaceuticals. Its structural features may influence its biological activity, making it a candidate for targeting specific enzymes or receptors involved in various diseases.

Antimicrobial Properties

Research indicates that urea derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promise in treating infections caused by resistant strains such as MRSA .

Antiviral Activity

The compound's structural analogs have been evaluated for antiviral properties against a range of RNA viruses, including Hepatitis C virus (HCV) and SARS-CoV. Studies suggest that modifications to the urea moiety enhance antiviral efficacy, making it a viable candidate for further development in antiviral therapies .

Materials Science Applications

Beyond its medicinal uses, this compound may also find applications in materials science due to its unique chemical structure. The presence of both hydrophobic and hydrophilic groups allows for potential utility in developing new materials with tailored properties for specific applications.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathogenObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntiviralHCVReduced viral replication
CytotoxicityVarious cancer cell linesInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, derivatives of the urea compound were tested against several bacterial strains. The results indicated that certain modifications led to enhanced potency against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Antiviral Activity Against HCV

Another research effort focused on the antiviral activity of structurally related compounds against HCV. The study demonstrated that specific analogs exhibited significant antiviral effects in vitro, suggesting that further exploration could lead to effective treatments for viral infections .

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with urea-based molecules reported in the literature, particularly those with piperidine or aryl substituents. Below is a systematic comparison:

Substituent Diversity and Pharmacological Implications

Core Urea-Piperidine Scaffold
  • 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: Combines a phenoxyethyl group (lipophilic) and a thiophene-methyl moiety (electron-rich heterocycle). Thiophene may enhance binding to sulfur-interacting enzyme pockets .
  • 1-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CPTU) : Features a trifluoromethoxy phenyl group (metabolic stability) and a cyclopropanecarbonyl substituent (steric bulk), enhancing target residence time .
Key Structural Differences
Compound Name Key Substituents Molecular Weight (approx.) Potential Targets
1-(2-Phenoxyethyl)-3-... (Main Compound) Thiophen-3-ylmethyl, Phenoxyethyl ~400 (estimated) Not reported
ACPU () Adamantane, Coumarin-acetic acid ~500 Soluble epoxide hydrolase (sEH)
Compound 1 () 3-Chloro-2-fluorophenoxy, Dimethoxyphenyl ~450 Glucokinase activator
CPTU () Cyclopropanecarbonyl, Trifluoromethoxy ~450 sEH inhibitor

Critical Analysis of Structural Modifications

Lipophilicity and Bioavailability

  • The main compound’s phenoxyethyl and thiophene groups likely increase lipophilicity (clogP ~4), comparable to CPTU (clogP ~3.5) but higher than sulfonylated analogs like Compound 12 (clogP ~2.8) . High lipophilicity may limit aqueous solubility but enhance blood-brain barrier penetration.

Metabolic Stability

  • Thiophene rings, however, may undergo cytochrome P450-mediated oxidation, necessitating further studies .

Biological Activity

1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a urea linkage with a phenoxyethyl group and a thiophen-3-ylmethyl piperidine moiety. Its molecular formula is C20H26N2O2SC_{20}H_{26}N_2O_2S, with a molecular weight of approximately 350.5 g/mol. The structural complexity suggests potential interactions with various biological targets.

The mechanism of action of this compound is hypothesized to involve modulation of G-protein-coupled receptors (GPCRs) and other enzyme targets. The presence of the thiophene ring may enhance its electrophilic character, allowing it to participate in nucleophilic addition reactions, particularly with thiols in biological systems. This could lead to alterations in cellular signaling pathways, influencing various physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of bioactivities:

  • Antioxidant Activity : Compounds containing thiophene rings have been shown to possess antioxidant properties, which may help in mitigating oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release.
  • Anticancer Potential : Preliminary data indicate that this class of compounds may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits TNF-alpha and IL-6 production
AnticancerInduces apoptosis in breast cancer cell lines

Case Study: Anticancer Activity

A study conducted on the anticancer properties of similar compounds revealed that they could significantly reduce cell viability in MCF7 breast cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This highlights the potential for further development into therapeutic agents for cancer treatment.

Synthesis and Chemical Reactions

The synthesis typically involves the reaction of 2-phenoxyethanol with thiophen-3-ylmethyl isocyanate under controlled conditions. The following reactions are notable:

  • Oxidation : The thiophene moiety can undergo oxidation to form sulfoxides or sulfones.
  • Reduction : The urea group can be reduced to form corresponding amines.
  • Substitution Reactions : The phenoxyethyl group can participate in nucleophilic substitution under basic conditions.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(2-Phenoxyethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea?

  • Methodology : Synthesis involves multi-step reactions, including urea bond formation via carbodiimide-mediated coupling or nucleophilic substitution. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Catalysts : Triethylamine or DMAP for deprotonation and intermediate stabilization .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and side reactions .
  • Purification : Column chromatography (silica gel) or recrystallization ensures >95% purity, monitored via HPLC or TLC .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H/13^13C NMR identifies proton environments (e.g., urea NH at δ 6.5–7.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 388.5) .
  • IR spectroscopy : Urea carbonyl stretch (1640–1680 cm1^{-1}) and thiophene C-S bonds (600–800 cm1^{-1}) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderate solubility in DMSO (>10 mM) and ethanol; low in aqueous buffers (<1 mM) due to hydrophobic substituents (phenoxyethyl, thiophene) .
  • Stability : Degrades in acidic/basic conditions (pH <3 or >10); store at -20°C in inert atmospheres to prevent urea bond hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance target binding?

  • SAR strategies :

  • Piperidine substitution : Replace thiophen-3-ylmethyl with pyridinyl or morpholinyl groups to modulate lipophilicity and H-bonding .
  • Phenoxyethyl chain : Shorten or fluorinate to improve metabolic stability .
  • Urea linker : Introduce methyl groups to restrict conformational flexibility and enhance selectivity .
    • Validation : Molecular docking (AutoDock Vina) and MD simulations predict binding to kinase or GPCR targets .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Antiproliferative activity : MTT assay (IC50_{50} determination in cancer cell lines, e.g., HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists for GPCRs) .

Q. How can contradictory data between computational predictions and experimental results be resolved?

  • Troubleshooting steps :

  • Reassess binding pose : Re-run docking with explicit solvent models (e.g., explicit water) .
  • Experimental validation : Surface plasmon resonance (SPR) quantifies binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Metabolic stability : LC-MS/MS identifies metabolites interfering with activity .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters should be prioritized in preclinical studies?

  • PK parameters :

  • Bioavailability : Oral vs. intravenous administration in rodent models .
  • Half-life : LC-MS/MS quantifies plasma concentration over time .
    • PD endpoints :
  • Target engagement : Western blot for phosphorylated proteins (kinase targets) .
  • Toxicity : Liver enzyme assays (ALT/AST) and histopathology .

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